1-(2-Chlorophenethyl)piperazine

Description

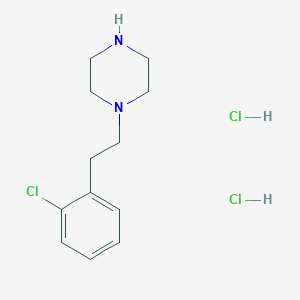

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[2-(2-chlorophenyl)ethyl]piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.2ClH/c13-12-4-2-1-3-11(12)5-8-15-9-6-14-7-10-15;;/h1-4,14H,5-10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUQEVMRHYRZSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC2=CC=CC=C2Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Chlorophenethyl Piperazine and Structural Analogues

General Synthetic Strategies for Phenethylpiperazine Systems

The construction of phenethylpiperazine systems is typically achieved through two main strategic disconnections: formation of the piperazine (B1678402) ring followed by N-alkylation, or the simultaneous formation of the ring incorporating the desired N-substituent.

Approaches to Piperazine Ring Formation and Derivatization

The piperazine ring is a prevalent scaffold in medicinal chemistry, and numerous methods for its synthesis have been established. nih.gov A common and effective method involves the cyclization of a primary amine with a bis-electrophilic agent. For N-arylpiperazines, a standard approach is the reaction of an aniline (B41778) derivative with bis(2-chloroethyl)amine (B1207034). nih.govgoogle.com For instance, the synthesis of 1-(3-chlorophenyl)piperazine (B195711) hydrochloride is achieved by reacting 3-chloroaniline (B41212) with bis(2-chloroethyl)methylamine hydrochloride. google.com This method is adaptable for creating a variety of substituted phenylpiperazines.

Another versatile approach involves the cyclization of diethanolamine. google.com Diethanolamine can be treated with thionyl chloride to yield bis(2-chloroethyl)amine hydrochloride, which then serves as a key intermediate for reaction with an appropriate amine to form the piperazine ring. google.com

Once the piperazine ring is formed, it can be derivatized. A frequent strategy is acylation, where the amine groups react with acyl halides or anhydrides. ambeed.com For example, piperazine reacts with chloroacetyl chloride to form 1,4-bis(chloroacetyl)piperazine, a key intermediate for further functionalization. nih.gov This derivatization is crucial for building more complex molecules and for introducing functionalities that can be later modified to attach the desired phenethyl group.

Introduction of Phenethyl Moieties via Alkylation and Amination Reactions

With the piperazine scaffold in hand, the 2-chlorophenethyl group can be introduced onto one of the nitrogen atoms. The two most prominent methods for this transformation are direct N-alkylation and reductive amination.

N-Alkylation: This is a direct approach where piperazine is reacted with a suitable phenethyl halide. To synthesize the target compound's isomer, 1-[2-(3-chlorophenyl)-ethyl]piperazine, one can react 1-ethoxycarbonylpiperazine with 2-(3-chlorophenyl)-ethyl bromide. prepchem.com The ethoxycarbonyl group serves as a protecting group to prevent dialkylation and is subsequently removed by hydrolysis with potassium hydroxide (B78521) to yield the final mono-substituted product. prepchem.com A similar strategy using 2-(2-chlorophenyl)ethyl halide would yield the target compound. The use of a base like potassium carbonate in a solvent such as DMF is common for such alkylations. nih.gov

Reductive Amination: This powerful and versatile method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. youtube.com To form 1-(2-chlorophenethyl)piperazine, one could react (2-chlorophenyl)acetaldehyde with piperazine. The intermediate iminium ion is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the initial aldehyde. organic-chemistry.orgnih.gov This method tolerates a wide variety of functional groups and is often preferred for its high selectivity and efficiency. organic-chemistry.orgnih.gov

Table 1: Comparison of Synthetic Routes for N-Phenethylpiperazine

| Method | Key Reactants | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| N-Alkylation | Piperazine (or protected piperazine), 2-Chlorophenethyl halide | Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetone), Heat | Direct, straightforward | nih.govprepchem.comgoogle.com |

| Reductive Amination | Piperazine, (2-Chlorophenyl)acetaldehyde | Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE, THF) | High selectivity, mild conditions, good functional group tolerance | youtube.comorganic-chemistry.orgnih.gov |

Stereoselective Synthesis and Enantiomeric Control in Piperazine Systems

Achieving enantiomeric control is critical when synthesizing chiral drug candidates. While this compound itself is achiral, many of its more complex analogues possess stereocenters. Methodologies for the stereoselective synthesis of piperazines are therefore highly relevant.

One approach involves asymmetric lithiation-trapping of an N-Boc protected piperazine. This technique uses a chiral ligand, such as (-)-sparteine, in conjunction with s-butyllithium to deprotonate a position on the piperazine ring enantioselectively. The resulting lithiated intermediate can then be trapped with an electrophile to create a chiral center.

Another strategy is to build the piperazine ring from chiral precursors. For example, a one-pot, three-component reaction starting from a chiral N-activated aziridine, an aniline, and a propargyl carbonate can produce highly substituted piperazines with excellent stereoselectivity (de, ee >99%). nih.gov Catalytic methods, such as iridium-catalyzed asymmetric hydrogenation of dihydropyrazines, also provide a route to enantiopure piperazines. These advanced methods allow for precise control over the three-dimensional structure of the final molecule.

Optimization of Reaction Conditions and Yields for Analogous Compounds

The efficiency and yield of synthetic routes to piperazine derivatives are highly dependent on reaction conditions. Optimization of these parameters is a key aspect of process development.

Key factors that are typically optimized include:

Solvent: The choice of solvent can significantly affect reaction rates and yields. For N-alkylation reactions, polar aprotic solvents like DMF or acetonitrile (B52724) are often effective. nih.gov For reductive aminations, 1,2-dichloroethane (B1671644) (DCE) is a preferred solvent. organic-chemistry.org

Base: In alkylation reactions, the choice and amount of base are crucial for deprotonating the piperazine nitrogen without causing side reactions. Inorganic bases like potassium carbonate are common, while organic bases like triethylamine (B128534) are also used. nih.govgoogleapis.com

Temperature: Reaction temperature controls the rate of reaction. While higher temperatures can increase speed, they may also lead to the formation of byproducts. For many piperazine syntheses, reactions are run at elevated temperatures (e.g., refluxing xylene or heating at 120°C) to drive the reaction to completion. google.comprepchem.com

Catalyst: In reductive amination, the choice of reducing agent is critical. In other reactions, phase transfer catalysts can be employed to improve the reaction between reactants in different phases, potentially shortening reaction times and increasing yields.

Table 2: Example of Reaction Optimization for a Piperazine Derivative Synthesis

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 75 |

| 2 | Cs₂CO₃ | Acetonitrile | 80 | 8 | 82 |

| 3 | K₂CO₃ | DMF | 100 | 6 | 85 |

| 4 | Cs₂CO₃ | DMF | 100 | 4 | 91 |

Advanced Chemical Characterization Techniques for Synthetic Products

The unambiguous identification and purity assessment of this compound and its analogues are accomplished using a suite of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. ¹H NMR provides information on the number of different types of protons and their neighboring environments, confirming the presence of the chlorophenyl ring, the ethyl linker, and the piperazine ring protons. ¹³C NMR confirms the carbon skeleton of the molecule. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns. Techniques like Electrospray Ionization (ESI) are common, providing a protonated molecular ion [M+H]⁺ peak that confirms the molecular formula. researchgate.netnih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for C-H bonds (aromatic and aliphatic), C-N bonds, and the C-Cl bond can be observed. researchgate.net

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared against the calculated values for the proposed molecular formula to confirm its elemental composition. researchgate.net

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming connectivity and stereochemistry where applicable. researchgate.net

Pharmacological Characterization and Mechanistic Research

Receptor Pharmacology and Ligand Binding Profile Investigations

Extensive searches for receptor binding and pharmacological activity data for 1-(2-Chlorophenethyl)piperazine yielded no specific results for the subsections below. The available literature focuses on structurally related but distinct molecules, such as positional isomers (e.g., 1-(2-chlorophenyl)piperazine) or other substituted piperazine (B1678402) analogues. In adherence to the strict focus on this compound, data from these related compounds are not included.

Monoamine Transporter Interactions (Dopamine, Norepinephrine (B1679862), Serotonin (B10506) Transporters)

No studies detailing the binding affinity or functional activity of this compound at the dopamine (B1211576) transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT) were identified. Research on related compounds, such as 1-(3-chlorophenyl)-4-phenethylpiperazine, has shown high affinity for DAT, but this data cannot be directly extrapolated to the 2-chloro isomer. nih.govnih.gov

Gamma-Aminobutyric Acid (GABA) Receptor Modulation (e.g., GABAA-R Antagonism)

There is no available information in the searched literature describing the modulatory effects or antagonistic properties of this compound on GABA receptors, including the GABAA receptor subtype. Studies on other piperazine derivatives have shown interactions with GABA receptors, but none have specifically investigated the title compound. nih.gov

Sigma Receptor Ligand Activity Studies

No published research was found that investigates the activity of this compound as a sigma receptor ligand. While a related piperidine (B6355638) compound, 1-(2-phenethyl)piperidine (AC927), is known to be a selective sigma receptor ligand, this information is not applicable to the distinct piperazine structure of the subject compound. nih.govnih.gov

Affinity for Other Neurotransmitter Receptor Subtypes (e.g., 5-HT2C, D2-like, Opioid Receptors)

No data is available regarding the binding affinity of this compound for 5-HT2C, D2-like, or opioid receptors. The scientific literature does contain information on other piperazine compounds in relation to these targets. For instance, meta-chlorophenylpiperazine (m-CPP) is a known 5-HT2C receptor agonist, and various other substituted piperazines have been evaluated for D2-like and opioid receptor activity. nih.govnih.govnih.gov However, none of these studies provide specific data for this compound.

Histamine (B1213489) H4 Receptor Activity

The interaction of this compound with the histamine H4 receptor has not been characterized in the available literature. Research has been conducted on other novel piperazine derivatives as histamine H3 and H4 receptor antagonists, but this does not include the specific compound of interest. nih.gov

Enzyme Interaction Studies and Inhibition Profiles

No information could be retrieved concerning the interaction of this compound with any enzymes or its potential enzyme inhibition profile.

Based on the performed searches, there is no specific scientific literature available to generate a detailed article on the pharmacological profile of this compound according to the requested outline. The required data on its interactions with monoamine transporters, GABA receptors, sigma receptors, other neurotransmitter subtypes, histamine receptors, and enzymes are not present in the public domain according to the search results.

Compound Names Mentioned

An extensive review of publicly available scientific literature reveals a significant gap in the pharmacological characterization of the specific compound This compound . While the broader class of piperazine derivatives has been subject to considerable research, detailed mechanistic studies on this particular molecule, especially concerning its interaction with key metabolic enzymes and ion channels, are not present in the current body of scientific publications.

This article addresses the specified areas of pharmacological research, noting the absence of data for this compound in each category as per the available scientific literature.

Structure Activity Relationship Sar Investigations

Elucidation of Key Structural Features Governing Biological Activity

The pharmacological profile of phenethylpiperazine derivatives is governed by the interplay of several key structural components: the piperazine (B1678402) ring, the nature of the substituent on the phenyl ring, and the ethyl linker connecting these two moieties.

The Piperazine Ring: The piperazine heterocycle is a widely recognized "privileged scaffold" in medicinal chemistry. Its two nitrogen atoms can be crucial for aqueous solubility and bioavailability. mdpi.com The basic nitrogen atoms can form essential ionic interactions or hydrogen bonds with amino acid residues at the target's binding site, anchoring the molecule in a productive orientation. mdpi.com In many neurologically active agents, such as phenothiazines, piperazine side chains are known to confer the highest potency and pharmacological selectivity compared to other aliphatic or piperidine (B6355638) side chains. youtube.com

The Phenethyl Moiety: This group consists of a phenyl ring connected to the piperazine nucleus by a two-carbon (ethyl) linker. The aromatic phenyl ring can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions with aromatic amino acid residues in the target protein. The nature and position of substituents on this ring are critical for modulating activity. mdpi.comnih.gov

The Ethyl Linker: The length of the linker connecting the piperazine and phenyl rings is a critical determinant of activity. For many classes of antipsychotic agents, a three-carbon chain between key nitrogen atoms is considered optimal for potency. youtube.com While the target compound possesses a two-carbon (ethyl) linker, this specific length dictates the spatial relationship between the aromatic ring and the distal piperazine nitrogen, which is fundamental for fitting into a specific receptor topography. researchgate.net

The 2-Chloro Substituent: The presence of an electron-withdrawing group, such as the chlorine atom at the ortho (2-position) of the phenyl ring, significantly influences the molecule's electronic properties and steric profile. Electron-withdrawing substituents are known to increase the antipsychotic activity in certain classes of compounds, like phenothiazines. youtube.com This modification can alter the molecule's binding affinity and selectivity for its biological targets.

Impact of Substituent Modifications on Target Affinity and Selectivity

Modifications to the substituents on both the phenyl and piperazine rings have a profound impact on the affinity and selectivity of phenethylpiperazine derivatives for their biological targets.

Modifications can also be made to the second nitrogen atom (N4) of the piperazine ring. In phenothiazine (B1677639) derivatives, the type of group attached to the piperazine side chain is critical, with these derivatives often showing the greatest potency and selectivity. youtube.com For a series of 1-piperazino-3-arylindans, introducing small substituents like a methyl group at the 2-position of the piperazine ring was associated with potent D1 and D2 antagonism in vivo. nih.gov These findings suggest that the steric and electronic properties of substituents on the piperazine ring are crucial for fine-tuning receptor interaction and selectivity.

| Scaffold Class | Substituent Modification | Observed Effect | Reference |

|---|---|---|---|

| Phenothiazines | Electron-withdrawing group at C2 of phenyl ring | Increased antipsychotic activity | youtube.com |

| 1-Piperazino-3-phenylindans | Chloro or Fluoro group at C6 of phenylindan ring | Preference for D1 receptors | nih.gov |

| Phenylpyrazole derivatives | 3',4'-Dichloro substitution on biphenyl (B1667301) group | Six-fold increase in anti-HIV potency | nih.gov |

| Antimycobacterial conjugates | Electron-withdrawing group on phenyl ring | Decreased in vitro efficacy | mdpi.com |

| 1-Piperazino-3-arylindans | Small alkyl groups on piperazine ring | Potent D1 and D2 antagonism | nih.gov |

Conformational Analysis and its Correlation with Pharmacological Profiles

The three-dimensional conformation of 1-(2-Chlorophenethyl)piperazine is a critical factor in its ability to bind to a biological target. The molecule possesses significant conformational flexibility, primarily around the single bonds of the ethyl linker connecting the phenyl and piperazine rings. The piperazine ring itself typically adopts a stable chair conformation to minimize steric strain.

Enantioselectivity in Molecular Interactions and Biological Responses

If a molecule is chiral, its different enantiomers (non-superimposable mirror images) can interact differently with chiral biological targets like receptors and enzymes, often leading to different pharmacological effects. While this compound itself is not chiral, the introduction of a substituent on the ethyl linker can create a chiral center, leading to enantiomers that may exhibit distinct activities.

This principle is clearly demonstrated in studies of structurally related 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives. nih.gov In this series, the S-(+) and R-(-) enantiomers displayed markedly different pharmacological profiles. For example, the S-(+) enantiomers of several compounds in the series showed potent analgesic (narcotic agonist) activity, with one being 105 times more potent than morphine. nih.gov In stark contrast, the corresponding R-(-) enantiomers of some derivatives exhibited narcotic antagonist activity. nih.gov This demonstrates a clear enantioselectivity where one stereoisomer activates the receptor while the other blocks it. nih.gov This stark difference in pharmacology underscores that the precise three-dimensional arrangement of the functional groups is critical for determining the nature of the biological response. Given these findings in a closely related phenylethylpiperazine scaffold, it is highly probable that chiral derivatives of this compound would also exhibit significant enantioselectivity in their biological actions.

| Enantiomer | Observed Biological Response | Reference |

|---|---|---|

| S-(+) enantiomers | Stronger analgesic (narcotic agonist) activity | nih.gov |

| R-(-) enantiomers | Narcotic antagonist activity | nih.gov |

Metabolic and Biotransformation Profile of this compound: A Preclinical Overview

The study of how chemical compounds are processed within a living organism, a field known as biotransformation, is a cornerstone of modern drug discovery and development. This article delves into the preclinical metabolic pathway investigations and biotransformation research surrounding the chemical compound this compound and related piperazine derivatives. The focus remains strictly on the scientific findings related to its metabolic fate, the enzymes involved, and the analytical techniques used for its characterization.

Compound Data Tables

Table 1: Chemical Identifiers for 1-(2-Chlorophenethyl)piperazine

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 39512-50-0 |

| Molecular Formula | C12H17ClN2 |

| Molecular Weight | 224.73 g/mol |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Powder |

| Melting Point (HCl salt) | 160-163 °C (decomposes) |

Preclinical Pharmacokinetics and Disposition Research

Absorption Research in Preclinical Models

Absorption Research in Preclinical Models

The initial step in a drug's journey is its absorption into the systemic circulation. For orally administered compounds, this primarily involves passage through the intestinal epithelium.

To predict the oral absorption of 1-(2-Chlorophenethyl)piperazine, in vitro models such as the Caco-2 cell permeability assay are commonly employed. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

In these studies, the compound is added to the apical (top) side of the Caco-2 monolayer, and its appearance on the basolateral (bottom) side is measured over time. The rate of transport is used to calculate an apparent permeability coefficient (Papp), which is a key indicator of intestinal permeability. Compounds are generally classified as having low, moderate, or high permeability based on their Papp values. This assay can also indicate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption by pumping the compound back into the intestinal lumen.

Table 1: Illustrative Caco-2 Permeability Data for a Hypothetical Piperazine (B1678402) Derivative

| Compound | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |

| Hypothetical Piperazine | A to B | 15.2 | 1.2 | High |

| B to A | 18.2 |

Distribution Studies in Animal Models (e.g., Tissue Distribution, Brain Penetration)

Once absorbed, a compound is distributed throughout the body via the bloodstream. Distribution studies in animal models, typically rodents, are conducted to understand where the compound goes, in what concentrations, and for how long.

For these studies, animals are administered this compound, and at various time points, blood and different tissues (e.g., liver, kidney, lung, brain) are collected. The concentration of the compound in each tissue is then determined. A key parameter of interest is the tissue-to-plasma concentration ratio, which indicates the extent of tissue uptake. For compounds intended to act on the central nervous system (CNS), assessing brain penetration is critical. The blood-brain barrier (BBB) restricts the entry of many substances into the brain, and specific studies are designed to quantify the extent to which a compound can cross it.

Systemic Clearance and Elimination Research in Preclinical Species

Systemic clearance (CL) is a measure of the efficiency with which a compound is removed from the systemic circulation. It is a critical parameter that, along with the volume of distribution, determines the compound's half-life (t½). Elimination primarily occurs through metabolism (biotransformation, mainly in the liver) and excretion (of the parent compound or its metabolites, mainly through urine and feces).

Preclinical studies in animal models are performed to determine the primary routes of elimination and the rate at which the compound is cleared from the body. This involves analyzing plasma, urine, and feces collected over time after administration of the compound. For a related piperazine-containing compound, LQFM018, studies in rats indicated a high clearance and a relatively fast elimination phase, suggesting significant hepatic biotransformation nih.gov.

Bioanalytical Method Development and Validation for Pharmacokinetic Studies

Accurate and reliable quantification of this compound in biological matrices (e.g., plasma, tissue homogenates) is essential for all pharmacokinetic studies. Therefore, a robust bioanalytical method must be developed and validated.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common technique for this purpose due to its high sensitivity, selectivity, and speed. The development process involves optimizing the chromatographic conditions to separate the analyte from endogenous components of the matrix and finding the optimal mass spectrometric parameters for detection.

The method is then validated according to regulatory guidelines to ensure its performance. Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of scatter between a series of measurements.

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample within a given range.

Recovery: The efficiency of the extraction process.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

For example, a validated LC-MS/MS method for the piperazine-containing compound LQFM018 in rat plasma demonstrated good linearity over a range of 10 to 15,000 ng/mL, with a lower limit of quantification (LLOQ) of 10 ng/mL nih.gov.

Analytical Methodologies for Research and Quantification of the Compound

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatography is the cornerstone for the analysis of 1-(2-Chlorophenethyl)piperazine, enabling the separation of the parent compound from its metabolites and other interfering substances present in biological or seized materials. The choice of chromatographic technique depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and whether quantitative or qualitative data is needed.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, DAD, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of piperazine (B1678402) derivatives. nih.gov When coupled with a Diode Array Detector (DAD), it allows for the acquisition of UV-visible spectra, aiding in the identification of the analyte. nih.gov While standard UV detection can be used, it may lack the required sensitivity for trace-level analysis in biological samples. sciforum.net

For enhanced sensitivity, fluorescence detection (FLD) can be a cost-effective alternative. sciforum.net Although this compound itself may not be highly fluorescent, derivatization techniques can be employed to introduce a fluorescent tag to the molecule, significantly increasing the signal and allowing for detection at very low concentrations. sciforum.netresearchgate.net HPLC methods are often validated to ensure their reliability for drug quantification. sciforum.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the systematic toxicological analysis of piperazine derivatives. mdpi.com This method combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. scholars.direct For many piperazine compounds, a derivatization step is necessary prior to GC-MS analysis to improve their volatility and chromatographic behavior. mdpi.com

GC-MS provides detailed information about the chemical structure of the analyte, making it an excellent tool for both the identification and quantification of this compound in various samples, including seized drugs and biological specimens like urine. rsc.orgnih.gov The mass spectrum of the compound serves as a chemical fingerprint, allowing for confident identification. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become an indispensable tool for the detection of piperazine derivatives. nih.govmdpi.com This technique offers high sensitivity and selectivity, allowing for the direct analysis of complex mixtures with minimal sample preparation. bgu.ac.il LC-MS/MS is particularly useful for quantifying low levels of the compound in biological matrices. ca.gov

The method involves separating the compound using liquid chromatography and then detecting it with a mass spectrometer. youtube.com The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to enhance selectivity and achieve very low detection limits. mdpi.comnih.gov LC-MS/MS methods are rigorously validated to ensure their accuracy and precision for quantitative analysis. nih.gov

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) is a high-resolution separation technique that has found applications in the analysis of a wide range of compounds, including pharmaceuticals. researchgate.net CE separates molecules based on their charge and size in a narrow capillary filled with an electrolyte solution under the influence of a high voltage. nih.gov

While direct UV detection can be used in CE, for compounds with poor UV absorbance, indirect methods or coupling with more sensitive detectors like mass spectrometry can be employed. nih.govnih.gov CE offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples. nih.gov The World Health Organization recommends CE for verifying the authenticity of herbal raw materials, highlighting its reliability as a separation technique. nih.gov

Chemical Derivatization Strategies for Enhanced Detection Sensitivity

Chemical derivatization is a key strategy employed to improve the detectability of compounds that lack a strong chromophore or fluorophore, or to enhance their chromatographic properties. jocpr.comscholarscentral.com For piperazine derivatives, which may not absorb UV light strongly, derivatization can transform them into products with high optical density or fluorescence. researchgate.net

A common derivatizing agent is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with piperazine to form a stable, UV-active derivative. jocpr.comscholarscentral.com This allows for sensitive detection using HPLC with a UV detector. jocpr.com Another agent, dansyl chloride (DNS-Cl), has been used to derivatize piperazine for analysis in biological fluids. researchgate.net These derivatization reactions are typically designed to be smooth and free from interference from the sample matrix. jocpr.comscholarscentral.com

Method Validation Parameters for Analytical Assays (Specificity, Linearity, Precision, Accuracy, Detection and Quantification Limits)

The validation of analytical methods is a critical requirement to ensure the reliability and reproducibility of results. unodc.org Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for validating analytical procedures. fda.gov Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. fda.gov

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. jocpr.comfda.gov

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). jocpr.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies. jocpr.com

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jocpr.com

Quantification Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. jocpr.comfda.gov

These parameters are thoroughly evaluated during the development of analytical methods for compounds like this compound to ensure they are fit for their intended purpose, whether for quality control or toxicological analysis. rsc.org

Table of Analytical Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ensures the signal is from the analyte of interest. | No interference at the retention time of the analyte. |

| Linearity | Demonstrates a proportional relationship between concentration and response. | Correlation coefficient (r²) > 0.99. researchgate.net |

| Precision | Measures the repeatability of the method. | Relative Standard Deviation (RSD) within acceptable limits (e.g., <15%). |

| Accuracy | Measures how close the results are to the true value. | Recovery within a certain percentage of the known amount (e.g., 85-115%). |

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-noise ratio typically ≥ 3. |

| Limit of Quantification (LOQ) | The lowest concentration that can be accurately and precisely measured. | Signal-to-noise ratio typically ≥ 10. |

Spectroscopic Characterization (NMR, FTIR, HRMS) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the aromatic ring, the ethyl chain, and the piperazine ring.

Aromatic Protons: The protons on the 2-chlorophenyl group would likely appear as a complex multiplet in the downfield region of the spectrum, typically between 7.0 and 7.4 ppm. The substitution pattern on the aromatic ring would influence the splitting patterns observed.

Ethyl Chain Protons: The two methylene (B1212753) groups of the phenethyl moiety would give rise to two distinct signals, likely triplets, in the range of 2.6 to 3.0 ppm. The protons closer to the aromatic ring would be expected to be slightly more downfield than those adjacent to the piperazine nitrogen.

Piperazine Protons: The protons on the piperazine ring would likely appear as two broad multiplets. The four protons adjacent to the phenethyl substituent would be chemically distinct from the four protons on the other side of the ring, which are adjacent to the secondary amine. These signals would be expected in the range of 2.4 to 2.9 ppm. The proton on the secondary amine (N-H) would likely appear as a broad singlet, the chemical shift of which can be highly variable and dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Aromatic Carbons: The six carbons of the 2-chlorophenyl ring would produce six distinct signals in the aromatic region, typically between 120 and 140 ppm. The carbon atom bearing the chlorine atom would have a characteristic chemical shift.

Ethyl Chain Carbons: The two carbon atoms of the ethyl linker would appear in the aliphatic region of the spectrum. The carbon attached to the aromatic ring would be expected around 30-35 ppm, while the carbon attached to the piperazine nitrogen would be further downfield, likely in the 55-60 ppm range.

Piperazine Carbons: The carbon atoms of the piperazine ring would be expected to show two signals in the range of 45 to 55 ppm, reflecting the two different chemical environments of the piperazine carbons.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.4 (m) | 120 - 140 |

| Ar-CH₂- | 2.6 - 3.0 (t) | 30 - 35 |

| -CH₂-N | 2.6 - 3.0 (t) | 55 - 60 |

| Piperazine CH₂ | 2.4 - 2.9 (m) | 45 - 55 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

N-H Stretch: A key feature in the FTIR spectrum of this compound would be the N-H stretching vibration of the secondary amine in the piperazine ring. This would typically appear as a moderate to weak band in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl chain and piperazine ring would appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations would be expected in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibrations of the piperazine ring would likely be found in the 1000-1250 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibration from the chlorophenyl group would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1000 - 1250 |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₇ClN₂), the expected exact mass would be calculated based on the most abundant isotopes of its constituent atoms. The presence of chlorine would also result in a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak [M]⁺, which is a definitive indicator of the presence of a single chlorine atom.

Predicted HRMS Data for this compound

| Ion | Expected m/z |

|---|---|

| [M]⁺ | Calculated for C₁₂H₁₇³⁵ClN₂ |

| [M+H]⁺ | Calculated for C₁₂H₁₈³⁵ClN₂ |

The acquisition and analysis of actual spectroscopic data for this compound are crucial for the definitive confirmation of its structure and purity. The predictive data provided here serves as a guideline for what would be expected in such an analysis.

In Vitro Biological Activity and Mechanistic Explorations

Antiproliferative and Anticancer Activity in Cell Lines

The piperazine (B1678402) structural motif is prevalent in a multitude of biologically active compounds, including those with anticancer properties. nih.govnih.gov Research into derivatives and analogues of 1-(2-Chlorophenethyl)piperazine has revealed significant antiproliferative effects across various cancer cell lines. While direct studies on this compound itself are not extensively detailed in the provided results, the broader class of piperazine-containing compounds demonstrates notable activity.

For instance, novel thiosemicarbazones containing a piperazine ring have shown potent and selective anti-proliferative activity. nih.gov One such derivative, compound L³, displayed impressive activity with IC50 values ranging from 0.12 to 0.2 µM across several cancer cell lines. nih.gov Similarly, piperazine-substituted pyranopyridines have demonstrated antiproliferative activity at micromolar and submicromolar concentrations in various tumor cell lines. mdpi.com

Studies on other piperazine derivatives have highlighted their efficacy. Vindoline–piperazine conjugates, for example, have shown significant antiproliferative effects on a panel of 60 human tumor cell lines. mdpi.com Specifically, a conjugate containing 1-bis(4-fluorophenyl)methyl piperazine was highly effective against the HOP-92 non-small cell lung cancer cell line with a GI50 of 1.35 µM. mdpi.com Another study on sulfamethoxazole (B1682508) and 1-(2-fluorophenyl) piperazine derivatives identified compounds with promising antitumor activity against MDA-MB-231 breast cancer cell lines, with IC50 values of 16.98 and 17.33 μM. nih.gov

Furthermore, a screening of antiviral piperazine-derived compounds revealed selective cytotoxic activity against MCF7 breast cancer cells. nih.gov These findings underscore the potential of the piperazine scaffold, and by extension this compound, as a basis for the development of new anticancer agents. nih.govmdpi.comnih.gov

Table 1: Antiproliferative Activity of Selected Piperazine Derivatives

| Compound Class | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Piperazinyl Thiosemicarbazone (L³) | HCT116 p53+/+ | 0.12 µM | nih.gov |

| Piperazine-Substituted Pyranopyridine | Various | Micromolar to Submicromolar | mdpi.com |

| Vindoline-Piperazine Conjugate (25) | HOP-92 (Non-Small Cell Lung) | 1.35 µM | mdpi.com |

| Sulfamethoxazole/Piperazine Derivative (3e) | MDA-MB-231 (Breast) | 16.98 µM | nih.gov |

| Sulfamethoxazole/Piperazine Derivative (6b) | MDA-MB-231 (Breast) | 17.33 µM | nih.gov |

Antimicrobial Research (Antibacterial, Antifungal, Antiviral Properties)

The piperazine moiety is a key component in numerous antimicrobial agents. nih.govresearchgate.net Piperazine-based compounds have demonstrated a broad spectrum of activity, including antibacterial, antifungal, and antiviral properties. nih.govresearchgate.net

Antibacterial Activity: A novel piperazine polymer created by reacting piperazine with ethylenediaminetetraacetic dianhydride showed significant antibacterial activity against E. coli and S. aureus. nih.gov The mechanism is believed to involve targeting the cytoplasmic membrane of the bacteria, leading to the leakage of intracellular components and cell death. nih.gov In another study, a newly synthesized compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), exhibited antimicrobial activity against Staphylococcus epidermidis, S. aureus, and methicillin-resistant S. aureus (MRSA). mdpi.comnih.gov The mechanism of PNT is thought to involve inhibition of DNA gyrase. mdpi.comnih.gov Furthermore, N-substituted piperazine flavonol derivatives have been synthesized and evaluated for their antibacterial activity, with one compound showing a minimum inhibitory concentration (MIC) of 6.25 µg/mL against S. aureus and 25 µg/mL against E. coli. nih.gov

Antifungal Activity: Research into piperazine derivatives has also revealed promising antifungal activity. nih.govresearchgate.net Novel alkylated piperazines and alkylated piperazine-azole hybrids have shown broad-spectrum activity against various fungal strains, with some exhibiting excellent MIC values (0.015–1.95 µg/mL) against non-albicans Candida and Aspergillus species. nih.gov The mechanism of these hybrids appears to be the disruption of the ergosterol (B1671047) biosynthetic pathway by inhibiting the 14α-demethylase enzyme in fungal cells. nih.gov Additionally, some benzimidazole (B57391) derivatives containing a piperazine moiety have shown antifungal activity comparable to the standard drug ketoconazole (B1673606) against Candida albicans. researchgate.net

Table 2: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound Class | Target Organism | Activity (MIC) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Piperazine Polymer | E. coli, S. aureus | Significant Activity | Cytoplasmic Membrane Disruption | nih.gov |

| PNT | S. epidermidis, S. aureus, MRSA | Not Specified | DNA Gyrase Inhibition | mdpi.comnih.gov |

| N-Substituted Piperazine Flavonol | S. aureus | 6.25 µg/mL | Not Specified | nih.gov |

| N-Substituted Piperazine Flavonol | E. coli | 25 µg/mL | Not Specified | nih.gov |

| Alkylated Piperazine-Azole Hybrids | Candida (non-albicans), Aspergillus spp. | 0.015–1.95 µg/mL | Ergosterol Biosynthesis Inhibition | nih.gov |

| Piperazinyl Benzimidazole | Candida albicans | Comparable to Ketoconazole | Not Specified | researchgate.net |

Anthelmintic Activity Investigations in Relevant Models

Piperazine and its derivatives have a long history of use as anthelmintic agents. drugbank.comsaskoer.ca The primary mechanism of action is the paralysis of the parasites, which allows the host to expel them. drugbank.comsaskoer.ca This effect is achieved by acting as a GABA receptor agonist, which leads to the hyperpolarization of nerve endings in the worm's muscle cells and results in flaccid paralysis. drugbank.comnih.gov

Studies have demonstrated the efficacy of piperazine against various helminths. It is particularly effective against ascarids (roundworms) in numerous species. saskoer.ca In vitro experiments using the earthworm Pheretima posthuma and the aquatic worm Tubifex tubifex have been used to evaluate the anthelmintic potential of various compounds, with piperazine citrate (B86180) often serving as the reference standard. nih.govsiu.edu In these models, the time to paralysis and the time to death of the worms are measured to determine the compound's efficacy. nih.govsiu.edu

While piperazine's main activity is against mature worms in the gastrointestinal tract, it is less effective against migrating larval stages. saskoer.ca

Modulation of Neurotransmitter Uptake and Release in Isolated Synaptic Vesicles and Cell Systems

The search for information on the modulation of neurotransmitter uptake and release by this compound did not yield specific results within the provided search snippets.

Functional Assays of Receptor Modulation (e.g., GABA-evoked ion currents)

Piperazine and its derivatives are known to interact with various receptors, most notably GABA-A receptors. drugbank.comnih.gov Piperazine itself acts as a GABA receptor agonist. drugbank.com This interaction is central to its anthelmintic activity, as it binds to GABA receptors on the muscle membranes of worms, causing hyperpolarization and leading to flaccid paralysis. drugbank.comnih.gov

In more detailed mechanistic studies, piperine, a compound containing a piperidine (B6355638) ring structurally related to piperazine, has been shown to modulate GABA-A receptors. nih.gov Piperine potentiates GABA-induced chloride currents (IGABA) in a concentration-dependent manner across various GABA-A receptor subtypes. nih.gov For example, it demonstrated EC50 values ranging from 42.8 µM on α2β2 receptors to 59.6 µM on α3β2 receptors. nih.gov This modulation does not require the presence of a γ2S-subunit, suggesting a binding site involving only the α and β subunits of the receptor. nih.gov

These findings highlight the capacity of piperazine-like structures to allosterically modulate GABA-A receptor activity, which is a key mechanism for many anesthetic and anxiolytic drugs. nih.govnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-bis(4-fluorophenyl)methyl piperazine |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) |

| GABA (γ-aminobutyric acid) |

| Ketoconazole |

| Piperazine |

| Piperazine citrate |

| Piperine |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 1-(2-Chlorophenethyl)piperazine, to the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a force field to estimate the binding energy.

In studies of related piperazine (B1678402) derivatives, molecular docking has been successfully employed to elucidate binding interactions with various biological targets. For instance, docking studies on quinazolinone-piperazine hybrids have helped identify key interactions within the binding pockets of anticancer targets. nih.gov Similarly, research on other piperazine-containing compounds has used docking to predict binding to enzymes like β-lactamase, providing a basis for designing novel inhibitors. researchgate.net A molecular docking study of this compound would involve preparing the 3D structure of the ligand and the target receptor, followed by the docking simulation using software like AutoDock or Schrödinger's Glide. nih.govresearchgate.net The results, often expressed as a docking score (in kcal/mol), indicate the predicted binding affinity. The analysis of the docked pose can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the target's active site. nih.gov

Table 1: Example of Molecular Docking Data for a Ligand

| Parameter | Description | Example Value |

|---|---|---|

| Target Protein | The biological macromolecule to which the ligand binds. | e.g., Dopamine (B1211576) D2 Receptor |

| Docking Score (kcal/mol) | An estimation of the binding free energy; more negative values indicate stronger predicted binding. | -8.5 |

| Interacting Residues | Amino acids in the binding site that form key interactions with the ligand. | e.g., ASP-110, SER-193, PHE-389 |

| Hydrogen Bonds | Number and type of hydrogen bonds formed between the ligand and the protein. | 2 (with ASP-110, SER-193) |

| Hydrophobic Interactions | Non-polar interactions contributing to binding stability. | e.g., with TRP-386, PHE-389, HIS-393 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by finding a statistical correlation between calculated molecular descriptors of a series of compounds and their experimentally determined activity. jocpr.com Once a robust QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. nih.gov

For a class of compounds like aryl alkanol piperazine derivatives, 2D and 3D-QSAR models have been developed to predict antidepressant activities. nih.gov These models use various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. nih.gov A QSAR study for this compound would involve a training set of related piperazine analogues with known biological activities. Descriptors for these molecules would be calculated, and statistical methods like multiple linear regression or partial least squares would be used to build the model. The resulting equation would quantify the contribution of different descriptors to the activity, offering insights into the structural requirements for potency. nih.govresearchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Description |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Describes the basic composition and connectivity of the molecule. |

| Topological | Wiener index, Kier & Hall connectivity indices | Represents the 2D topology and branching of the molecular structure. |

| Geometrical | Molecular surface area, Molecular volume | Describes the 3D properties of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies | Relates to the electronic distribution and reactivity of the molecule. nih.gov |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Quantifies the lipophilicity of the molecule. |

Molecular Dynamics Simulations for Ligand-Protein Interactions

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations compute the movements of atoms in the complex by integrating Newton's equations of motion, providing insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. nih.govnih.gov

An MD simulation of the this compound-protein complex, obtained from molecular docking, would be performed in a simulated physiological environment (e.g., a water box with ions at a specific temperature and pressure). nih.gov The simulation, typically run for nanoseconds, tracks the trajectory of all atoms. nih.gov Analysis of this trajectory can confirm the stability of the initial docked pose. Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess conformational changes. Stable hydrogen bonds and other interactions observed throughout the simulation provide strong evidence for a favorable binding mode. researchgate.net

Table 3: Key Analyses from Molecular Dynamics Simulations

| Analysis | Description | Insights Gained |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Stability of the ligand in the binding pocket and conformational changes in the protein. researchgate.net |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the protein upon ligand binding. |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | Assesses whether the protein undergoes significant unfolding or compaction. researchgate.net |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Determines the persistence of key binding interactions. researchgate.net |

| Binding Free Energy (MM/PBSA, MM/GBSA) | Calculates the free energy of binding from the simulation snapshots. | Provides a more accurate estimation of binding affinity than docking scores alone. nih.gov |

In Silico Prediction of Physicochemical and Pharmacokinetic Parameters

The success of a drug candidate depends not only on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov In silico tools and web servers are widely used in the early stages of drug discovery to predict these properties, helping to identify compounds with favorable pharmacokinetic profiles and reducing the risk of late-stage failures. nih.govsciensage.info

For this compound, various physicochemical and pharmacokinetic parameters can be predicted using software like SwissADME, admetSAR, or pkCSM. ui.ac.id Physicochemical properties such as molecular weight (MW), lipophilicity (LogP), and topological polar surface area (TPSA) are fundamental for predicting drug-likeness and oral bioavailability. Pharmacokinetic parameters like human intestinal absorption, Caco-2 cell permeability, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes can also be estimated. nih.govui.ac.id These predictions are based on models derived from large datasets of experimental data.

Table 4: Predicted Physicochemical and ADME Properties for a Representative Compound

| Parameter | Property | Predicted Value/Comment | Importance |

|---|---|---|---|

| Physicochemical | Molecular Weight | < 500 g/mol | Adherence to Lipinski's rule of five for drug-likeness. |

| LogP | < 5 | Optimal lipophilicity for absorption and distribution. ui.ac.id | |

| TPSA | < 140 Ų | Relates to membrane permeability and oral bioavailability. ui.ac.id | |

| Pharmacokinetic | GI Absorption | High | Indicates good potential for oral administration. sciensage.info |

| BBB Permeant | Yes/No | Predicts ability to cross the blood-brain barrier and act on the CNS. | |

| CYP Inhibitor | e.g., Inhibitor of CYP2D6 | Predicts potential for drug-drug interactions. |

Future Directions and Research Perspectives for 1 2 Chlorophenethyl Piperazine

Design and Synthesis of Novel Analogues with Enhanced Selectivity or Potency

The inherent versatility of the piperazine (B1678402) ring provides a robust foundation for the design and synthesis of new analogues of 1-(2-Chlorophenethyl)piperazine with improved biological activity. researchgate.net Medicinal chemists can systematically modify the structure to enhance its selectivity for specific biological targets or to increase its potency.

Future synthetic strategies will likely focus on several key areas. One approach involves the creation of hybrid molecules by combining the this compound core with other pharmacophoric fragments. researchgate.netnih.gov This strategy of molecular hybridization has shown promise in optimizing lead structures. researchgate.net For instance, the introduction of different substituents on the phenyl ring or the piperazine nitrogen atoms can significantly alter the compound's electronic and steric properties, thereby influencing its interaction with target proteins.

Recent research has demonstrated the successful synthesis of various piperazine derivatives with a range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. nih.govresearchgate.netnih.gov For example, novel piperazine derivatives have been synthesized and shown to exhibit potent antihistamine and anticancer activities. nih.gov Another study focused on the design of 5-benzylidene-3-(4-arylpiperazin-1-ylmethyl)-2-thioxo-imidazolidin-4-ones as potential anticonvulsant agents. nih.gov These examples underscore the potential for creating a diverse library of this compound analogues.

The synthesis of these novel analogues will likely employ established and emerging chemical methodologies. Techniques such as Buchwald-Hartwig amination, reductive amination, and nucleophilic aromatic substitution are commonly used for the preparation of piperazine-containing compounds. nih.gov The development of efficient and regioselective synthetic routes will be crucial for generating these new chemical entities for biological evaluation. researchgate.net

Exploration of New Biological Targets for Piperazine Scaffolds based on Mechanistic Insights

The piperazine scaffold is known to interact with a wide range of biological targets, and future research will undoubtedly uncover new therapeutic applications for its derivatives. nih.govresearchgate.net While existing research has explored the role of piperazine-containing compounds in areas such as cancer, central nervous system disorders, and infectious diseases, there remains significant untapped potential. nih.govresearchgate.net

Mechanistic studies of this compound and its analogues can provide valuable insights into their modes of action, paving the way for the identification of novel biological targets. For example, understanding how these compounds interact with specific receptors, enzymes, or ion channels can guide the design of derivatives with tailored activities.

One promising area of exploration is the development of piperazine derivatives as inhibitors of protein kinases, which play a crucial role in cell signaling and are often dysregulated in diseases like cancer. nih.gov Several FDA-approved kinase inhibitors already incorporate the piperazine moiety. nih.gov Furthermore, research into the potential of piperazine derivatives to modulate neurotransmitter systems, such as the serotonin (B10506) (5-HT) pathway, could lead to new treatments for depression and other neurological disorders. nih.govresearchgate.net Studies have shown that certain piperazine derivatives can exhibit high affinity for the 5-HT1A receptor and influence the expression of brain-derived neurotrophic factor (BDNF) and protein kinase A (PKA). nih.govresearchgate.net

The investigation of piperazine derivatives as radioprotective agents also presents a compelling avenue for future research. nih.gov Recent studies have identified 1-(2-hydroxyethyl)piperazine derivatives that show significant radioprotective effects with minimal cytotoxicity, suggesting a potential role in mitigating the harmful effects of radiation exposure. nih.gov

Integration of Advanced Analytical and "Omics" Approaches in Biotransformation Studies

Understanding the metabolic fate of this compound and its analogues is critical for their development as therapeutic agents. The integration of advanced analytical techniques and "omics" technologies will be instrumental in elucidating the complex biotransformation pathways of these compounds.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for identifying and quantifying metabolites in biological matrices. nih.gov This technology allows for the detailed characterization of metabolic products, providing insights into the enzymatic reactions involved in the biotransformation process. The development of sensitive and rapid screening methods, such as electrochemical sensors, can also facilitate the detection of piperazine derivatives in various samples. nih.gov

"Omics" approaches, including genomics, transcriptomics, proteomics, and metabolomics, offer a systems-level view of the biological response to a drug. nih.gov By analyzing changes in gene expression, protein levels, and metabolite profiles, researchers can gain a comprehensive understanding of how this compound and its analogues affect cellular processes. This integrated "multi-omics" approach can help to identify biomarkers of efficacy and toxicity, as well as to uncover novel mechanisms of action. nih.gov

For instance, studying the biotransformation of these compounds in different in vitro and in vivo models can reveal species-specific differences in metabolism and help predict their pharmacokinetic behavior in humans. The application of these advanced analytical and omics strategies will be essential for optimizing the drug-like properties of new piperazine derivatives.

Development of Research Tools for Specific Biological Pathway Probing

Beyond their therapeutic potential, derivatives of this compound can be developed as valuable research tools for probing specific biological pathways. By designing molecules with high affinity and selectivity for a particular target, researchers can use them as chemical probes to investigate the function of that target in health and disease.

For example, a highly selective ligand for a specific receptor can be used to study the downstream signaling events that are triggered upon receptor activation. Similarly, a potent and specific enzyme inhibitor can be employed to elucidate the physiological role of that enzyme. The development of such molecular probes requires a deep understanding of structure-activity relationships and the principles of rational drug design. mdpi.com

The synthesis of radiolabeled or fluorescently tagged analogues of this compound can also create powerful tools for in vitro and in vivo imaging studies. These labeled compounds can be used to visualize the distribution of their target in tissues and to monitor the engagement of the drug with its target in real-time. This information is invaluable for both basic research and drug development.

The design and application of these specialized research tools will not only advance our understanding of fundamental biological processes but also facilitate the discovery and validation of new drug targets.

Q & A

Q. What validated analytical methods are recommended for detecting 1-(2-Chlorophenethyl)piperazine in biological matrices?

A liquid chromatography-mass spectrometry (LC-MS) protocol using an internal standard (e.g., p-tolylpiperazine) is recommended for qualitative and quantitative analysis. Key validation parameters include linearity (R² > 0.99), limit of detection (LOD < 0.1 ng/mg), and recovery rates (>85%) in hair or plasma matrices. Solid-phase extraction (SPE) is advised to minimize matrix interference .

Q. How can synthesis of this compound be optimized for yield and purity?

A three-step synthesis starting from benzoic acid derivatives involves:

- Acylation : Reacting with thionyl chloride to form acyl chloride.

- Bromination : Using NBS (N-bromosuccinimide) in CCl₄ (yield: ~75%).

- Cyclization : Piperazine coupling under reflux with K₂CO₃ in acetonitrile (12 hrs, 80°C). Optimal purity (>98%) is achieved via recrystallization in ethyl acetate. IR and HNMR are critical for intermediate validation .

Q. What pharmacological activities are associated with chlorophenyl-piperazine isomers?

this compound’s isomer, 1-(3-chlorophenyl)piperazine (mCPP), shows serotonergic activity (5-HT₂C receptor agonist, Ki = 12 nM), while 1-(4-chlorophenyl)piperazine exhibits weaker binding (Ki = 180 nM). These differences highlight the importance of substitution patterns in receptor selectivity .

Q. Which spectroscopic techniques differentiate structural isomers of piperazine derivatives?

Raman microspectroscopy at 20 mW laser power with 128–256 scans resolves isomers (e.g., 2-CPP vs. 3-CPP) via peak shifts at 620 cm⁻¹ (C-Cl stretch) and 1,250 cm⁻¹ (aromatic ring vibrations). Multivariate analysis (PCA-LDA) achieves >99% separation accuracy .

Q. How does solubility impact formulation strategies for piperazine derivatives?

Calculated solubility (ACD/Labs) for this compound is 0.24 g/L in water at 25°C. Co-solvents like PEG-400 or cyclodextrin inclusion complexes improve bioavailability by 3–5× in preclinical models .

Advanced Research Questions

Q. How can conflicting pharmacological data for piperazine analogs be resolved?

Contradictions in receptor binding (e.g., mCPP’s 5-HT₂C vs. 5-HT₇ affinity) require:

Q. What multivariate statistical approaches enhance Raman spectral interpretation for isomer identification?

Principal Component Analysis (PCA) reduces dimensionality, isolating variables explaining >95% variance (e.g., PC2 for benzylpiperazine isomers). Linear Discriminant Analysis (LDA) then classifies isomers with 99% confidence using peak intensity ratios (e.g., 740 cm⁻¹/690 cm⁻¹) .

Q. Which structural modifications improve this compound’s selectivity for neurological targets?

- Substitution at N4 : Methyl groups reduce off-target binding (e.g., σ receptors).

- Halogen positioning : 2-chloro substitution enhances blood-brain barrier penetration (logP = 2.1) vs. 4-chloro (logP = 1.8).

- Bioisosteres : Replacing chlorophenyl with trifluoromethylpyridyl increases metabolic stability (t₁/₂ > 6 hrs in microsomes) .

Q. How do piperazine derivatives coordinate with transition metals, and what applications arise?

this compound forms stable complexes with Pd(II) and Pt(II) via N-atom coordination. Applications:

Q. What experimental strategies address enantiomeric separation of chiral piperazine derivatives?

Chiral HPLC using a CHIRALPAK® AD-H column (hexane:isopropanol 90:10, 0.8 mL/min) resolves enantiomers with resolution factor Rs > 2.5. Preferential crystallization with L-tartaric acid achieves >99% enantiomeric excess (ee) for R-configuration .

Methodological Tables

Table 1: Key Reaction Conditions for Piperazine Synthesis

| Step | Reagents | Solvent | Temp (°C) | Time (hrs) | Yield (%) |

|---|---|---|---|---|---|

| Acylation | SOCl₂ | Toluene | 110 | 4 | 85 |

| Bromination | NBS, AIBN | CCl₄ | 80 | 6 | 75 |

| Cyclization | Piperazine, K₂CO₃ | Acetonitrile | 80 | 12 | 68 |

| Source: Adapted from |

Table 2: Raman Spectral Peaks for Isomer Differentiation

| Isomer | C-Cl Stretch (cm⁻¹) | Aromatic Ring (cm⁻¹) |

|---|---|---|

| 2-CPP | 620 | 1,250 |

| 3-CPP | 635 | 1,230 |

| 4-CPP | 645 | 1,210 |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.